molecular formula C15H19N3OS B5839305 3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B5839305
M. Wt: 289.4 g/mol
InChI Key: FTMZZAPUNMEDAB-UHFFFAOYSA-N
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Description

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common route involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form an intermediate, which is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid (HCl) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst loading. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with a pyrrolidine substituent, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14-12-6-1-2-7-13(12)16-15(20)18(14)11-5-10-17-8-3-4-9-17/h1-2,6-7H,3-5,8-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZZAPUNMEDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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